Cas no 2765255-93-2 (1(4H)-Cycloheptapyrazoleacetic acid, 5,6,7,8-tetrahydro-3-[4-(trifluoromethyl)phenyl]-, ethyl ester)

1(4H)-Cycloheptapyrazoleacetic acid, 5,6,7,8-tetrahydro-3-[4-(trifluoromethyl)phenyl]-, ethyl ester structure
2765255-93-2 structure
Nome del prodotto:1(4H)-Cycloheptapyrazoleacetic acid, 5,6,7,8-tetrahydro-3-[4-(trifluoromethyl)phenyl]-, ethyl ester
Numero CAS:2765255-93-2
MF:C19H21F3N2O2
MW:366.377455472946
CID:6788224
PubChem ID:164628567

1(4H)-Cycloheptapyrazoleacetic acid, 5,6,7,8-tetrahydro-3-[4-(trifluoromethyl)phenyl]-, ethyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • 1(4H)-Cycloheptapyrazoleacetic acid, 5,6,7,8-tetrahydro-3-[4-(trifluoromethyl)phenyl]-, ethyl ester
    • BDBM50575835
    • HY-149143
    • CHEMBL4878260
    • JNJ-28583113
    • CS-0645754
    • 2765255-93-2
    • Inchi: 1S/C19H21F3N2O2/c1-2-26-17(25)12-24-16-7-5-3-4-6-15(16)18(23-24)13-8-10-14(11-9-13)19(20,21)22/h8-11H,2-7,12H2,1H3
    • Chiave InChI: WOERTJPEDOUEDS-UHFFFAOYSA-N
    • Sorrisi: N1=C(C2=CC=C(C(F)(F)F)C=C2)C2CCCCCC=2N1CC(OCC)=O

Proprietà calcolate

  • Massa esatta: 366.15551240g/mol
  • Massa monoisotopica: 366.15551240g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 5
  • Complessità: 478
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.9
  • Superficie polare topologica: 44.1Ų

Proprietà sperimentali

  • Densità: 1.28±0.1 g/cm3(Predicted)
  • Punto di ebollizione: 462.2±45.0 °C(Predicted)
  • pka: 1.52±0.20(Predicted)

1(4H)-Cycloheptapyrazoleacetic acid, 5,6,7,8-tetrahydro-3-[4-(trifluoromethyl)phenyl]-, ethyl ester Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Ambeed
A2250200-100mg
Ethyl 2-(3-(4-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl)acetate
2765255-93-2 98%
100mg
$615.0 2025-02-28
1PlusChem
1P029UH8-10mg
JNJ-28583113
2765255-93-2 98%
10mg
$655.00 2023-12-17
1PlusChem
1P029UH8-100mg
JNJ-28583113
2765255-93-2 98%
100mg
$2906.00 2023-12-17
1PlusChem
1P029UH8-25mg
JNJ-28583113
2765255-93-2 98%
25mg
$1390.00 2023-12-17
Ambeed
A2250200-25mg
Ethyl 2-(3-(4-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl)acetate
2765255-93-2 98%
25mg
$213.0 2025-02-28
1PlusChem
1P029UH8-5mg
JNJ-28583113
2765255-93-2 98%
5mg
$393.00 2023-12-17
1PlusChem
1P029UH8-50mg
JNJ-28583113
2765255-93-2 98%
50mg
$2244.00 2023-12-17
Ambeed
A2250200-10mg
Ethyl 2-(3-(4-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl)acetate
2765255-93-2 98%
10mg
$107.0 2025-02-28
Ambeed
A2250200-5mg
JNJ-28583113
2765255-93-2 98%
5mg
$250.0 2024-07-19
Ambeed
A2250200-50mg
Ethyl 2-(3-(4-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl)acetate
2765255-93-2 98%
50mg
$362.0 2025-02-28

1(4H)-Cycloheptapyrazoleacetic acid, 5,6,7,8-tetrahydro-3-[4-(trifluoromethyl)phenyl]-, ethyl ester Letteratura correlata

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